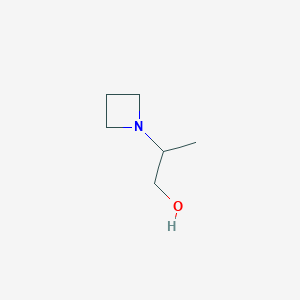
2-(Azetidin-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Azetidin-1-yl)propan-1-ol” is a chemical compound with the molecular formula C6H13NO . It is also known by its CAS Number: 1849348-02-2 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(Azetidin-1-yl)propan-1-ol” is represented by the InChI code: 1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3 . The molecular weight of the compound is 115.18 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Azetidin-1-yl)propan-1-ol” include a density of 1.0±0.1 g/cm3 and a boiling point of 175.8±13.0 °C at 760 mmHg . The compound is a colorless liquid .Scientific Research Applications
Synthesis and Biological Importance
Azetidin-2-ones , also known as β-lactams, are recognized for their role as a synthon in synthesizing a wide array of organic molecules. The strain energy associated with the four-membered cyclic lactam skeleton allows for its use in creating aromatic β-amino acids, peptides, polyamines, amino sugars, and other derivatives. This capability has led to the development of "the β-lactam synthon method," highlighting its utility in producing biologically relevant compounds without the β-lactam ring (Deshmukh et al., 2004).
Transformation into Ethylamino Alcohols
A particular study demonstrated the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols . This process utilized lithium aluminum hydride, showcasing a novel method for generating compounds with potential therapeutic applications (Mollet, D’hooghe, & de Kimpe, 2011).
Pharmacological Activities
The pharmacological profile of 2-azetidinones is vast, encompassing antimicrobial, antifungal, anti-inflammatory, antitumor, and antidiabetic activities, among others. Notable mentions include aztreonam and ezetimibe, showcasing the potential of 2-azetidinone derivatives in therapeutic applications (Mehta, Sengar, & Pathak, 2010).
Enzymatic Generation for Polyamine Synthesis
Research into the enzymatic generation of amino aldehydes from corresponding amino alcohols has led to the synthesis of cyclic polyamines, akin to those derived from azetidin. This expands the potential for creating multifunctional polycationic polyamines for applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).
Biological and Pharmacological Potential
Azetidin-2-ones exhibit a broad spectrum of biological and pharmacological activities beyond their well-known antibiotic properties. This versatility has attracted significant research interest, leading to a comprehensive review of their activities under various categories (Arya et al., 2014).
Safety and Hazards
The safety information for “2-(Azetidin-1-yl)propan-1-ol” indicates that it is a substance with certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .
properties
IUPAC Name |
2-(azetidin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLFVONOIGORQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

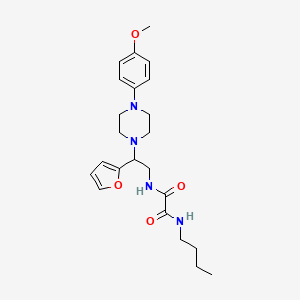

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)
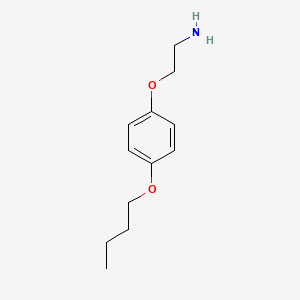
![N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2891520.png)
![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2891522.png)
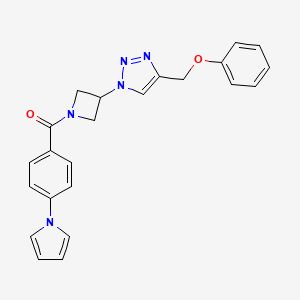
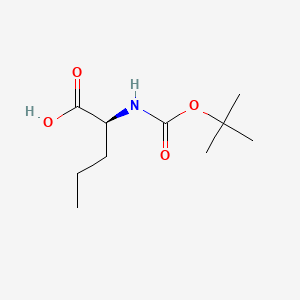
![3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)
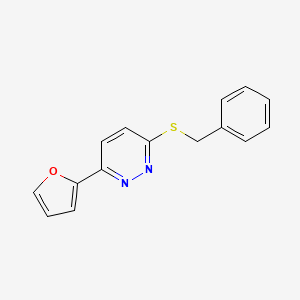
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2891530.png)
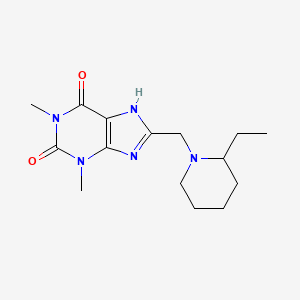
![(3-Fluoropyridin-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2891534.png)